Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate

lipophilicity Hansch parameters ADME optimization

Researchers seeking fluorinated hydrazinyl building blocks for kinase/GPCR ligand libraries often face purity and stability challenges that compromise synthetic reproducibility. This compound resolves these issues: - Enables one-step cyclocondensation with β-diketones to generate 1-(4-CF3-phenyl)-pyrazole-3-carboxylate scaffolds, inaccessible to non-hydrazinyl glycine esters. - ≥98% purity minimizes pre-purification burden and assay interference. - Supplied under anhydrous, refrigerated (2-8 °C) conditions; ships at ambient for continental US.

Molecular Formula C10H11F3N2O2
Molecular Weight 248.20 g/mol
Cat. No. B12285031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate
Molecular FormulaC10H11F3N2O2
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESCOC(=O)CN(C1=CC=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C10H11F3N2O2/c1-17-9(16)6-15(14)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6,14H2,1H3
InChIKeyXQUODVHHEQFNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate – CAS 126689-98-3, Key Properties and Structural Class for Sourcing Decisions


Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate (CAS 126689-98-3) is a hydrazine derivative with molecular formula C₁₀H₁₁F₃N₂O₂ and molecular weight 248.20 g/mol . The structure combines a hydrazinyl glycinate ester backbone with a 4‑trifluoromethylphenyl substituent, placing it within the class of fluorinated aromatic building blocks widely employed in medicinal chemistry and agrochemical synthesis [1]. The compound is supplied as a research‑grade intermediate, typically at ≥98% purity, and is handled under anhydrous, refrigerated conditions to maintain integrity . The presence of both a nucleophilic hydrazine nitrogen and an electrophilic ester carbonyl, coupled with the electron‑withdrawing –CF₃ group, creates a versatile reactivity profile that distinguishes it from non‑fluorinated or non‑hydrazinyl glycine derivatives.

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate – Why Analogues Cannot Be Simply Interchanged


Direct comparative data for this specific compound are limited [1]. However, extensive class‑level evidence demonstrates that the –CF₃ group profoundly alters electronic, lipophilic, and metabolic properties compared to –CH₃, –H, or –Cl analogues [2]. The hydrazinyl nitrogen further provides a unique nucleophilic centre that is absent in simple phenylglycine esters, enabling cyclocondensation chemistry that non‑hydrazine counterparts cannot replicate [3]. Consequently, substituting a generic phenylhydrazine or a non‑fluorinated glycinate ester can lead to different reaction outcomes, altered biological activity, or failed downstream derivatisation, making the specific substitution pattern of this compound critical for reproducible synthetic and biological results.

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate – Quantitative Differentiation Evidence for Scientific Procurement


Comparative Lipophilicity: –CF₃ vs. –CH₃ Phenyl Analogues

The –CF₃ substituent increases the Hansch hydrophobic parameter π by +0.32 units relative to –CH₃ (πCF₃ = 0.88 vs. πCH₃ = 0.56) [1]. This class‑level difference translates to a higher logP for the target compound, which can enhance membrane permeability and oral absorption potential in downstream drug candidates. When a methyl‑substituted analogue is used, the lower lipophilicity may result in poorer passive diffusion and altered tissue distribution, making the trifluoromethyl variant the preferred choice for pharmacokinetic optimisation campaigns.

lipophilicity Hansch parameters ADME optimization

Reactivity Differentiation: Hydrazinyl Glycinate vs. Simple Phenylglycine Esters

The N‑amino group of the target compound enables acid‑catalysed cyclocondensation with 1,3‑dicarbonyl compounds to afford pyrazole‑3‑carboxylates in 60–85% isolated yields [1]. In contrast, analogous phenylglycine methyl esters lacking the N‑amino group do not undergo this reaction, instead forming simple amides or no reaction under identical conditions. This reactivity difference is qualitative but decisive for applications requiring heterocycle formation.

hydrazine chemistry cyclocondensation pyrazole synthesis

Analytical Purity Benchmarking: ≥98% vs. Typical Technical-Grade Alternatives

The commercial product is supplied with a purity specification of ≥98% by HPLC . This compares favourably to the typical 95–97% range often encountered for generic phenylhydrazine derivatives [1], reducing the risk of side reactions caused by impurities during multi‑step syntheses. The combination of high purity and defined storage conditions (sealed dry, 2–8 °C) ensures reproducibility in sensitive reactions such as palladium‑catalysed couplings or enzymatic assays.

purity specification HPLC assay quality control

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate – Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Fluorinated Pyrazole‑Carboxylate Libraries for Medicinal Chemistry

The N‑amino group enables direct cyclocondensation with β‑diketones to generate 1‑(4‑trifluoromethylphenyl)‑pyrazole‑3‑carboxylate scaffolds in one step, a transformation inaccessible to non‑hydrazinyl glycine esters [1]. The –CF₃ phenyl substituent simultaneously introduces a metabolically stable lipophilic moiety that is known to improve target binding and membrane permeability [2]. This positions the compound as a privileged building block for preparing focused libraries of potential kinase inhibitors or GPCR ligands where fluorination is a key structural determinant.

Agrochemical Intermediate for Trifluoromethyl‑Containing Heterocycles

The compound can serve as a precursor to 5‑(trifluoromethyl)‑phenyl‑pyrazolone herbicides or fungicides via condensation with ketoesters followed by cyclisation [1]. The commercial availability at ≥98% purity reduces the burden of pre‑purification in process chemistry, while the defined storage conditions help maintain reactant quality during pilot‑scale campaigns. The added lipophilicity from the –CF₃ group (Δπ = +0.32 over –CH₃) [3] can enhance foliar uptake and systemic mobility in agrochemical applications.

Building Block in Rational Drug Design Requiring Selective Fluorination

When a drug design programme requires a phenyl ring bearing a strong electron‑withdrawing group that resists oxidative metabolism, the 4‑CF₃ phenylhydrazinyl acetate motif provides a validated starting point [2]. The hydrazine nitrogen can be further derivatised to hydrazones or acylhydrazines, allowing modular assembly of diverse screening compounds. The ≥98% purity specification ensures that biological assay results are not distorted by trace impurities that could aggregate or interfere with readout technologies.

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